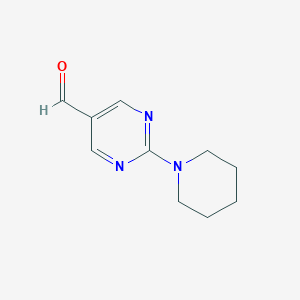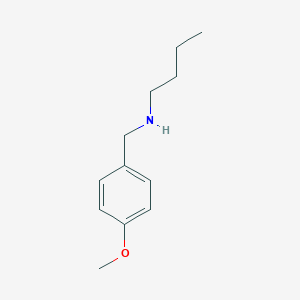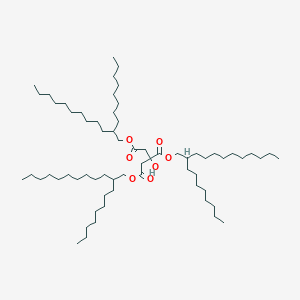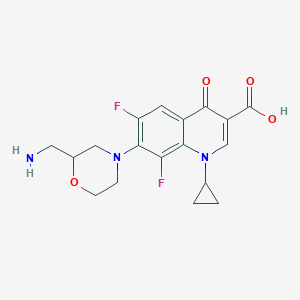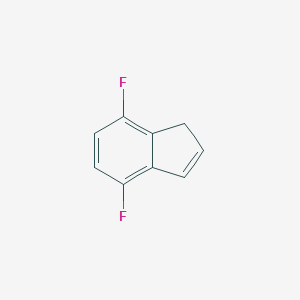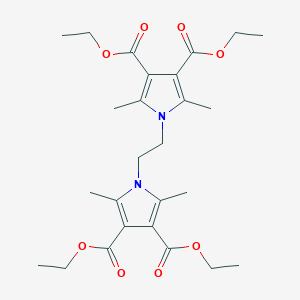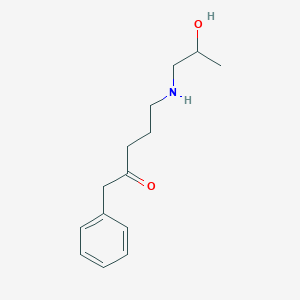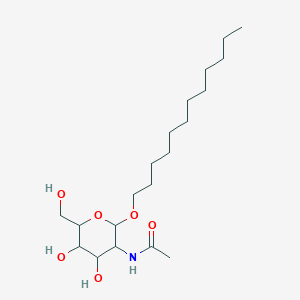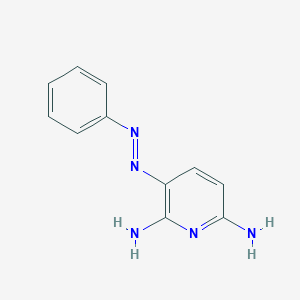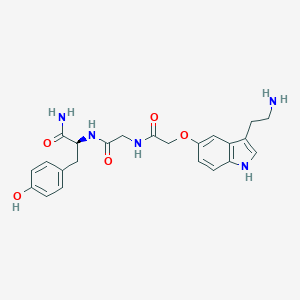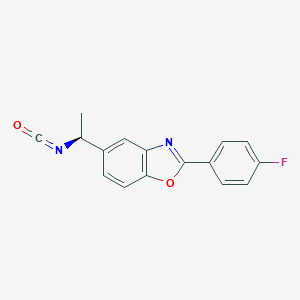
Flunoxaprofen isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flunoxaprofen isocyanate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
Flunoxaprofen isocyanate exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, flunoxaprofen isocyanate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Flunoxaprofen isocyanate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been found to reduce the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. Flunoxaprofen isocyanate has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using flunoxaprofen isocyanate in lab experiments is its high purity. The synthesis method produces a pure form of the compound, which is important for accurate and reproducible results. Another advantage is its well-defined mechanism of action, which allows researchers to study its effects on specific pathways and processes. One limitation of using flunoxaprofen isocyanate is its potential toxicity. Like all chemicals, flunoxaprofen isocyanate must be handled with care to avoid exposure.
Direcciones Futuras
There are several future directions for research on flunoxaprofen isocyanate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Flunoxaprofen isocyanate has been found to inhibit the production of amyloid β, which is involved in the development of Alzheimer's disease. Further studies are needed to determine its potential as a treatment for this and other neurodegenerative diseases.
Conclusion:
Flunoxaprofen isocyanate is a promising compound with potential applications in the treatment of various diseases. Its anti-inflammatory and analgesic properties, well-defined mechanism of action, and high purity make it a valuable tool for scientific research. Further studies are needed to determine its efficacy and safety in the treatment of various diseases and to explore its potential in new areas of research.
Métodos De Síntesis
Flunoxaprofen isocyanate can be synthesized by reacting flunoxaprofen with phosgene in the presence of a catalyst. The reaction takes place under controlled conditions and yields a pure form of flunoxaprofen isocyanate. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
Flunoxaprofen isocyanate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of arthritis, osteoarthritis, and other inflammatory diseases. It has also been studied for its potential use in cancer treatment. Flunoxaprofen isocyanate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Propiedades
Número CAS |
125836-69-3 |
|---|---|
Nombre del producto |
Flunoxaprofen isocyanate |
Fórmula molecular |
C16H11FN2O2 |
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-[(1S)-1-isocyanatoethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11FN2O2/c1-10(18-9-20)12-4-7-15-14(8-12)19-16(21-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3/t10-/m0/s1 |
Clave InChI |
UFVXLFRBVOVOFV-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |
Otros números CAS |
125836-69-3 |
Sinónimos |
flunoxaprofen isocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



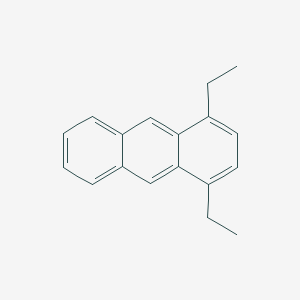
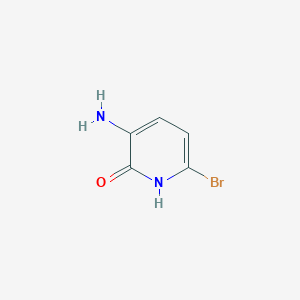
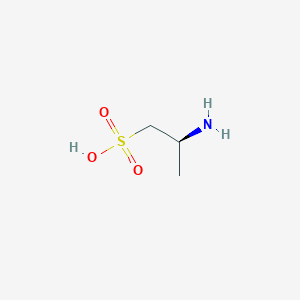
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
